molecular formula C5H10FNO B15279460 (3R,5S)-5-Fluoropiperidin-3-ol

(3R,5S)-5-Fluoropiperidin-3-ol

Cat. No.: B15279460
M. Wt: 119.14 g/mol
InChI Key: NEKACQUHAHXIIL-CRCLSJGQSA-N
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Description

Rel-(3R,5S)-5-fluoropiperidin-3-ol is a chiral fluorinated piperidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both a fluorine atom and a hydroxyl group in its structure makes it a valuable intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,5S)-5-fluoropiperidin-3-ol typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a fluorinated piperidinone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The reaction is carried out under mild conditions to ensure high enantioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of Rel-(3R,5S)-5-fluoropiperidin-3-ol can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of biocatalysts for the asymmetric reduction step is also being explored to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,5S)-5-fluoropiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the fluorine atom or to modify the piperidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a fluorinated piperidinone, while substitution of the fluorine atom can produce a variety of functionalized piperidines.

Scientific Research Applications

Rel-(3R,5S)-5-fluoropiperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-(3R,5S)-5-fluoropiperidin-3-ol is primarily related to its interaction with biological targets. The fluorine atom can enhance the binding affinity of the compound to specific receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target protein, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3R,5S)-3,5-difluoropiperidine
  • Rel-(3R,5S)-5-acetyl-3-fluoropyrrolidin-2-one
  • Rel-(3R,5S)-3,6,6-trimethylheptane-1,5-diol

Uniqueness

Rel-(3R,5S)-5-fluoropiperidin-3-ol is unique due to the specific arrangement of the fluorine and hydroxyl groups on the piperidine ring. This configuration can result in distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. The presence of the fluorine atom can also enhance the metabolic stability of the compound, making it a valuable intermediate in drug development.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3R,5S)-5-fluoropiperidin-3-ol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m0/s1

InChI Key

NEKACQUHAHXIIL-CRCLSJGQSA-N

Isomeric SMILES

C1[C@H](CNC[C@H]1F)O

Canonical SMILES

C1C(CNCC1F)O

Origin of Product

United States

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